3-[(4-Chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
3-[(4-Chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a synthetic organic compound that belongs to the thiazolidine class of heterocyclic compounds This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-chlorophenylacetic acid with 4-fluorobenzaldehyde in the presence of a thiazolidine precursor. The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives with altered functional groups.
Scientific Research Applications
3-[(4-Chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A related compound with similar structural features but different functional groups.
2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid: Another thiazolidine derivative with a chlorophenyl group.
2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid: A thiazolidine derivative with a fluorophenyl group.
Uniqueness
3-[(4-Chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both chlorophenyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C18H15ClFNO3S |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C18H15ClFNO3S/c19-13-5-1-11(2-6-13)9-16(22)21-15(18(23)24)10-25-17(21)12-3-7-14(20)8-4-12/h1-8,15,17H,9-10H2,(H,23,24) |
InChI Key |
PZWGTZHCYVYLRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(S1)C2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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